molecular formula C11H20O3 B8384033 Methyl 4-formylnonanoate

Methyl 4-formylnonanoate

Cat. No. B8384033
M. Wt: 200.27 g/mol
InChI Key: NIMNIFWSLSUWDG-UHFFFAOYSA-N
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Patent
US08440608B2

Procedure details

418.0 g (4.80 mol) of morpholine and 344.0 g of cyclohexane are placed in a four-liter round-bottomed flask with a magnetic stirrer, a water separator, a thermometer and an addition funnel. The mixture is brought to a temperature of 65° C. to 70° C. 444.2 g (3.89 mol) of heptanal are added over five hours. The boiling point (80° C.-84° C. at the start of addition and then 87° C. toward the end of the operation) is thus rapidly obtained. The water formed during the reaction is recovered in a water separator. The reaction medium is then cooled and the cyclohexane and the excess morpholine are distilled off under reduced pressure (about 4400 Pa) without exceeding 80° C. in the bulk. The mixture is cooled to 40° C., brought to ambient pressure and 4.0 g of potassium hydroxide in 40 ml of methanol are added to the 4-hept-1(E/Z)-enylmorpholine. The mixture is brought to 60° C. and 237.5 g (2.76 mol) of methyl acrylate are then added over 4 hours. The mixture is stirred for 12 hours at 60° C. and a further 165.3 g (1.92 mol) of methyl acrylate are then added over two hours thirty minutes. At the end of the addition, the temperature of the reaction medium is increased to 80° C. and stirring is continued for 12 hours. An aqueous solution of acetic acid buffered to pH 4 (587.3 g of acetic acid, 215.3 g of sodium acetate trihydrate and 697.5 g of water) is added dropwise over two hours at this temperature. Stirring is continued for a further four hours. The phases are allowed to settle and are separated. The aqueous phase is extracted twice with 200 ml of cyclohexane. The organic phases are combined and washed once with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution and once with 150 ml of brine. The resulting organic phase is dried over magnesium sulfate. After evaporating off the solvent under reduced pressure (3990 Pa), without exceeding 50° C. in the bulk, 890.0 g of crude oxo ester are obtained, and are blanched under high vacuum (80° C. to 95° C. at 80 Pa) to give 663.0 g of 82.7% methyl 4-formylnonanoate (yield: 2.74 mol; 70%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
418 g
Type
reactant
Reaction Step Two
Quantity
344 g
Type
solvent
Reaction Step Two
Quantity
444.2 g
Type
reactant
Reaction Step Three
Quantity
237.5 g
Type
reactant
Reaction Step Four
Quantity
165.3 g
Type
reactant
Reaction Step Five
Quantity
215.3 g
Type
reactant
Reaction Step Six
Name
Quantity
697.5 g
Type
solvent
Reaction Step Seven
Quantity
587.3 g
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
N1CCOCC1.[CH:7](=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[C:15]([O:19][CH3:20])(=[O:18])[CH:16]=[CH2:17].O.O.O.C([O-])(=O)C.[Na+]>O.C(O)(=O)C.C1CCCCC1>[CH:7]([CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:17][CH2:16][C:15]([O:19][CH3:20])=[O:18])=[O:14] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
418 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
344 g
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
444.2 g
Type
reactant
Smiles
C(CCCCCC)=O
Step Four
Name
Quantity
237.5 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Five
Name
Quantity
165.3 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Six
Name
Quantity
215.3 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Seven
Name
Quantity
697.5 g
Type
solvent
Smiles
O
Step Eight
Name
Quantity
587.3 g
Type
solvent
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to a temperature of 65° C. to 70° C
ADDITION
Type
ADDITION
Details
The boiling point (80° C.-84° C. at the start of addition
CUSTOM
Type
CUSTOM
Details
87° C. toward the end of the operation) is thus rapidly obtained
CUSTOM
Type
CUSTOM
Details
is recovered in a water separator
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is then cooled
DISTILLATION
Type
DISTILLATION
Details
the cyclohexane and the excess morpholine are distilled off under reduced pressure (about 4400 Pa)
CUSTOM
Type
CUSTOM
Details
without exceeding 80° C. in the bulk
ADDITION
Type
ADDITION
Details
are added to the 4-hept-1(E/Z)-enylmorpholine
CUSTOM
Type
CUSTOM
Details
is brought to 60° C.
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction medium is increased to 80° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
is added dropwise over two hours at this temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for a further four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with 200 ml of cyclohexane
WASH
Type
WASH
Details
washed once with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution and once with 150 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent under reduced pressure (3990 Pa)
CUSTOM
Type
CUSTOM
Details
without exceeding 50° C. in the bulk, 890.0 g of crude oxo ester
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
are blanched under high vacuum (80° C. to 95° C. at 80 Pa)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)C(CCC(=O)OC)CCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.74 mol
AMOUNT: MASS 663 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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